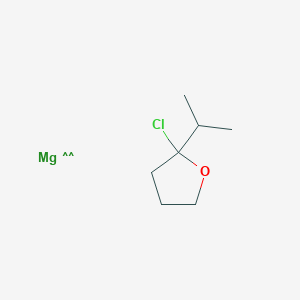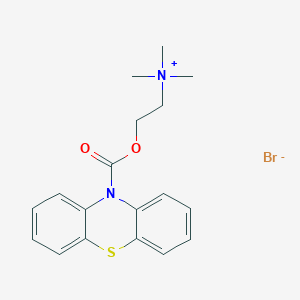
Choline bromide, phenothiazine-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline bromide, phenothiazine-10-carboxylate is a compound that combines the properties of choline bromide and phenothiazine-10-carboxylate. Choline bromide is a quaternary ammonium salt derived from choline, a vital nutrient involved in various biological processes. Phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound known for its diverse biological activities, including antipsychotic and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of choline bromide, phenothiazine-10-carboxylate typically involves the reaction of choline bromide with phenothiazine-10-carboxylic acid. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Choline bromide, phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups
Applications De Recherche Scientifique
Choline bromide, phenothiazine-10-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antipsychotic, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of choline bromide, phenothiazine-10-carboxylate involves multiple pathways:
Dopaminergic Receptors Blockade: The phenothiazine moiety blocks dopamine receptors, contributing to its antipsychotic effects.
Calmodulin and Protein Kinase C Inhibition: Inhibits calmodulin and protein kinase C, leading to antiproliferative effects and inhibition of P-glycoprotein transport function
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound with similar biological activities.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties
Uniqueness
Choline bromide, phenothiazine-10-carboxylate is unique due to its combination of choline and phenothiazine properties, offering a multifaceted approach to therapeutic applications and research .
Propriétés
Numéro CAS |
110061-60-4 |
|---|---|
Formule moléculaire |
C18H21BrN2O2S |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
trimethyl-[2-(phenothiazine-10-carbonyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C18H21N2O2S.BrH/c1-20(2,3)12-13-22-18(21)19-14-8-4-6-10-16(14)23-17-11-7-5-9-15(17)19;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZUNGVPIUQDKBKW-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


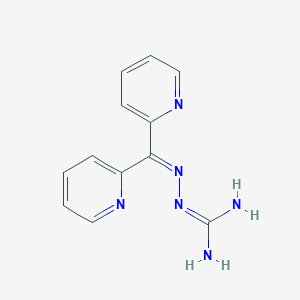
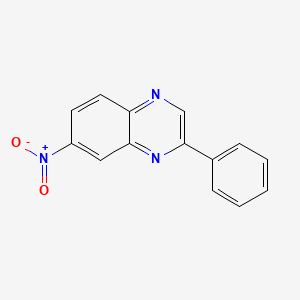
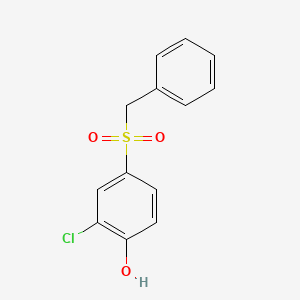
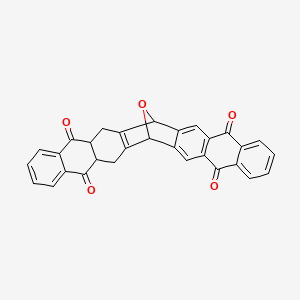
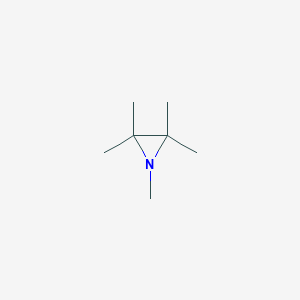
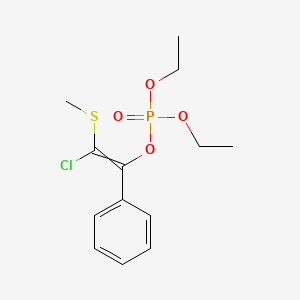
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
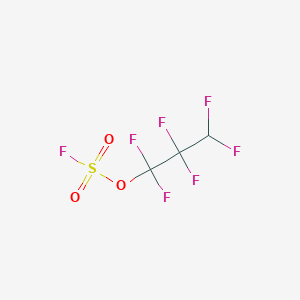
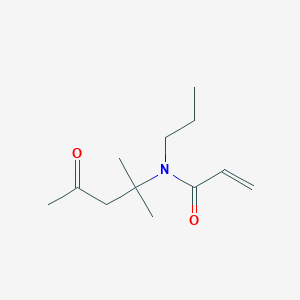
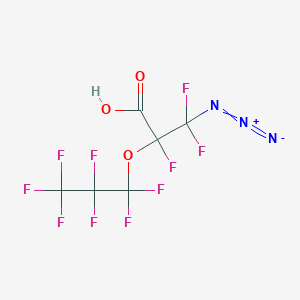
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
